molecular formula C9H6F3N3 B13620445 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole

3-Amino-5-(2,4,5-trifluorophenyl)pyrazole

Cat. No.: B13620445
M. Wt: 213.16 g/mol
InChI Key: RYGQDKXEEWRDEY-UHFFFAOYSA-N
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Description

5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available 2,4,5-trifluorophenylacetic acid. The process includes halogenation, cyanation, and hydrolysis reactions to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .

Scientific Research Applications

5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of dipeptidyl peptidase-4 (DPP-4), which is relevant in the context of diabetes treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is unique due to the combination of the trifluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H6F3N3/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,(H3,13,14,15)

InChI Key

RYGQDKXEEWRDEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=CC(=NN2)N

Origin of Product

United States

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